![molecular formula C19H16N2O4 B2466987 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 1904272-73-6](/img/structure/B2466987.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and synthetic organic chemistry .
Synthesis Analysis
An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallographic results .Chemical Reactions Analysis
The synthesis of similar compounds involves various chemical reactions, including the use of chalcones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Scientific Research Applications
Nucleophilic Replacement Reactions in Synthesis
Research on nucleophilic replacement reactions, such as the transformation of 2-amino-2-deoxy-D-glucose into derivatives, highlights the synthetic versatility of compounds involving acetamide groups and their potential in creating novel derivatives for various applications (Hill & Hough, 1968). This foundational chemistry can be essential for designing new molecules with specific biological or chemical properties.
Synthesis of Aminosugar Derivatives
The synthesis of aminosugar derivatives, such as 2-acetamido-2-deoxy-D-mannose, from D-glucose showcases the application of acetamide compounds in producing biologically relevant sugars (Yoshimura et al., 1972). These derivatives have potential applications in medicinal chemistry and drug design, reflecting the importance of acetamide-based compounds in creating therapeutic agents.
Anticancer Activity
The synthesis and evaluation of acetamide derivatives for anticancer activity, as seen in the work on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, represent a direct application in therapeutic development (Horishny et al., 2021). These compounds' cytotoxic effects against leukemia cell lines underscore the potential of structurally similar compounds in cancer treatment.
Catalytic Synthesis and Corrosion Inhibition
Acetamide derivatives also find applications in catalytic synthesis and as corrosion inhibitors, illustrating the compound's versatility beyond biomedical applications. For example, the synthesis of long alkyl side chain acetamide derivatives and their evaluation as corrosion inhibitors highlight their potential in industrial applications (Yıldırım & Cetin, 2008).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and potential in photovoltaic efficiency, suggest a broad application spectrum. These compounds' light-harvesting efficiency and non-linear optical activity indicate their utility in materials science and renewable energy (Mary et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(9-13-4-6-17-18(8-13)25-12-24-17)21-11-14-3-5-15(20-10-14)16-2-1-7-23-16/h1-8,10H,9,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBJZWOBUAWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.